molecular formula C3H2Cl3F3 B3429005 1,1,1-Trichloro-3,3,3-trifluoropropane CAS No. 7125-84-0

1,1,1-Trichloro-3,3,3-trifluoropropane

Cat. No.: B3429005
CAS No.: 7125-84-0
M. Wt: 201.40 g/mol
InChI Key: MDNLZVVUMKSEKO-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-3,3,3-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₃F₃ and a molecular weight of 201.402 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a member of the chlorofluorocarbon family. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

1,1,1-Trichloro-3,3,3-trifluoropropane can be synthesized through several methods. One common synthetic route involves the fluorination of 1,1,3,3-tetrachloropropene using hydrogen fluoride (HF) over chromium oxide-based catalysts . This method is highly selective and efficient, yielding high conversion rates and selectivity towards the desired product. Industrial production often employs similar catalytic processes to ensure high purity and yield.

Chemical Reactions Analysis

1,1,1-Trichloro-3,3,3-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less chlorinated or fluorinated derivatives.

    Oxidation Reactions: It can be oxidized under specific conditions to form different products.

Common reagents used in these reactions include hydrogen fluoride, chlorine, and various reducing agents. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

1,1,1-Trichloro-3,3,3-trifluoropropane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-3,3,3-trifluoropropane involves its interaction with various molecular targets. It can act as a solvent, facilitating the dissolution and reaction of other compounds. Its halogen atoms can participate in various chemical reactions, influencing the pathways and outcomes of these reactions .

Comparison with Similar Compounds

1,1,1-Trichloro-3,3,3-trifluoropropane can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.

Biological Activity

1,1,1-Trichloro-3,3,3-trifluoropropane (also known as HFC-143a) is a halogenated hydrocarbon with the chemical formula C3H2Cl3F3C_3H_2Cl_3F_3 and a molecular weight of 201.402 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of environmental impact and human health. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables.

Basic Information

PropertyValue
Chemical FormulaC3H2Cl3F3C_3H_2Cl_3F_3
Molecular Weight201.402 g/mol
CAS Registry Number7125-83-9
IUPAC Standard InChIKeyMDNLZVVUMKSEKO-UHFFFAOYSA-N

Toxicological Profile

Research indicates that this compound exhibits toxicity in various biological systems. It is classified under substances that are very bioaccumulative (vPvB) according to EU REACH regulations . The compound has been associated with endocrine disruption and potential serious effects on human health and the environment .

Study on Neurotoxicity

A study conducted by researchers evaluated the neurotoxic effects of halogenated compounds including this compound. The findings suggested that exposure to this compound could lead to neurobehavioral deficits in animal models. The study reported significant alterations in locomotor activity and cognitive functions following chronic exposure .

Reproductive Toxicity Assessment

Another critical area of research involves the reproductive toxicity of this compound. In vitro assays demonstrated that this compound could adversely affect reproductive hormone levels and impair fertility in animal models . The results indicate potential risks for human reproductive health upon exposure.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological impact. Studies have shown that this compound can accumulate in aquatic environments and affect marine life . It has been linked to disruptions in aquatic ecosystems due to its bioaccumulative nature.

Comparative Analysis with Similar Compounds

To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key characteristics:

CompoundMolecular Weight (g/mol)Toxicity LevelBioaccumulation Potential
This compound201.402HighVery Bioaccumulative
1,2-Dichloro-2-fluoropropane134.92ModerateModerate
Trichloroethylene131.39HighHigh

Properties

IUPAC Name

1,1,1-trichloro-3,3,3-trifluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl3F3/c4-2(5,6)1-3(7,8)9/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNLZVVUMKSEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl3F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90991559
Record name 1,1,1-Trichloro-3,3,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7125-84-0, 7125-83-9
Record name 1,1,1-Trichloro-3,3,3-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7125-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trichloro-3,3,3-trifluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HCFC 233
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007125840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trichloro-3,3,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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